N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide
Description
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10(2)13(17)16-14-15-9-12(18-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGBJMNFAQNFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide typically involves the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The reaction conditions often include the use of chloroacetyl chloride and triethylamine in dry 1,4-dioxane at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines .
Scientific Research Applications
Mechanism of Action
The mechanism by which N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and causing redox changes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The bioactivity of thiazole derivatives is highly dependent on substituent variations. Below is a comparative analysis of N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide and structurally related compounds:
Pharmacological Activity Trends
- Antidepressant Potential: The target compound's lipophilicity and benzyl-thiazole core correlate with CNS activity, as seen in LIMKi 3's inhibition of stress-induced depression models .
- Antitumor Activity : Derivatives like BF1 exhibit differential toxicity toward tumor cells (e.g., lymphoma and lung cancer) due to benzofuran-carboxamide substituents enhancing DNA interaction .
- Antimicrobial Properties: Thiazolidinone analogues (e.g., 2-[(5-benzyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-ones) show moderate-to-high antibacterial and antifungal activity compared to standard drugs .
- Antiproliferative Effects: Triazole-thiazole hybrids (e.g., 5-methyl-1-(thiazol-2-yl)-1H-triazole-4-carboxylic acids) inhibit lung and melanoma cell growth by up to 62% .
Physicochemical Properties
- Lipophilicity : The benzyl group in the target compound enhances lipid solubility (logP ≈ 3.2), critical for CNS penetration . In contrast, phenyl-substituted analogues (e.g., C₁₂H₁₂N₂OS) have lower logP values (~2.5), reducing bioavailability .
- Synthetic Accessibility : The target compound is synthesized via multistep routes involving hydrazide condensations and cyclization, similar to methods used for related thiazoles .
Computational and Experimental Validation
- SHELX Refinement : Structural validation of similar compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) relies on SHELX software for crystallographic data analysis .
- Docking Studies : Compounds like 9c (triazole-thiazole hybrids) show stable binding to cancer-related enzymes, as visualized in molecular docking simulations .
Biological Activity
N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical analysis, and relevant case studies.
Target and Mode of Action
The primary biological target of this compound is certain tumor cell lines. The compound exhibits cytotoxic activity by interacting with these cells, leading to their death. This interaction is believed to disrupt critical cellular processes involved in tumor growth and proliferation.
Result of Action
The cytotoxic effects observed in laboratory settings indicate that this compound can effectively induce apoptosis in tumor cells. Such properties make it a candidate for further development as an antitumor agent.
Biochemical Analysis
Temporal Effects in Laboratory Settings
Research on the temporal effects of this compound indicates that while its immediate cytotoxic effects are notable, long-term stability and degradation patterns remain underexplored. Understanding these factors is crucial for evaluating its therapeutic potential and safety profile.
Transport and Distribution
Current knowledge regarding the transport and distribution of this compound within biological systems is limited. More detailed studies are required to elucidate how the compound is absorbed, distributed, metabolized, and excreted in vivo.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound. For instance:
- Cytotoxicity Against Tumor Cell Lines : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, highlighting its potential as an antitumor agent.
- Structure-Activity Relationship (SAR) Studies : Research has shown that modifications in the thiazole ring system can influence the potency and selectivity of related compounds against specific tumor types. For example, alterations in substituents at the 5-position of the thiazole ring have been linked to enhanced biological activity against certain cancer cells .
Comparative Data Table
The following table summarizes key findings from various studies on related compounds that may provide insights into the activity of this compound:
Q & A
Q. What are the established synthetic routes for N-(5-benzyl-1,3-thiazol-2-yl)-2-methylpropanamide, and what are the critical reaction parameters?
The synthesis typically involves acylation of 5-benzyl-1,3-thiazol-2-amine with 2-methylpropanoyl chloride. Key steps include:
- Preparation of 5-benzylthiazol-2-amine via cyclization of thiourea intermediates with α-haloketones .
- Acylation under anhydrous conditions using a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction monitoring via TLC ensures completion .
- Purification via flash chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound and validating its structure?
- NMR spectroscopy : Confirm regiochemistry of the thiazole ring and acyl group placement (e.g., ^1H-NMR signals at δ 2.5–3.0 ppm for methylpropanamide protons) .
- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX software for refinement and validation .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 287.1082 for C₁₅H₁₇N₂OS⁺) .
Q. What preliminary biological assays are used to evaluate its anticancer potential?
- NCI-60 screening : Test cytotoxicity against 60 human cancer cell lines at 10 μM concentrations, with GI₅₀ (50% growth inhibition) as the primary metric .
- ROS modulation assays : Measure intracellular ROS levels (e.g., via DCFH-DA fluorescence) to assess oxidative stress as a mechanistic pathway .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl or acyl groups) influence anticancer activity?
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring enhance cytotoxicity by 2–3 fold in leukemia cell lines (e.g., K562), likely due to increased electrophilicity and DNA intercalation .
- Acyl group optimization : Replacing 2-methylpropanamide with morpholinyl-thioxoacetamide improves solubility and reduces IC₅₀ values in solid tumors (e.g., MDA-MB-231 breast cancer) .
Q. How can contradictory data on compound efficacy across studies be resolved?
- Orthogonal assays : Combine NCI-60 screening with apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential measurements (JC-1 dye) to confirm mechanism .
- Dose-response validation : Repeat experiments across multiple cell lines (e.g., HT-29 colon cancer vs. MCF-7 breast cancer) to identify tissue-specific effects .
Q. What experimental designs are optimal for in vivo efficacy studies?
- Xenograft models : Use immunodeficient mice implanted with HCT-116 colorectal tumors. Administer 50 mg/kg compound orally daily for 21 days; monitor tumor volume via caliper measurements .
- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma analysis, prioritizing compounds with >60% oral absorption and brain permeability (logBB >0.3) .
Q. What computational methods support SAR and target identification?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic reactivity of the thiazole ring .
- Molecular docking : Screen against tyrosine kinase targets (e.g., EGFR) using AutoDock Vina; prioritize hits with binding energies <−8 kcal/mol .
Q. How can toxicology profiles be systematically evaluated during lead optimization?
- Ames test : Assess mutagenicity in TA98 and TA100 Salmonella strains at 0.1–100 μg/plate .
- hERG inhibition : Patch-clamp assays to measure IC₅₀ for cardiac toxicity risk mitigation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
